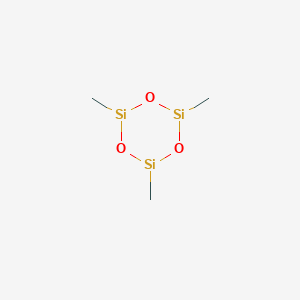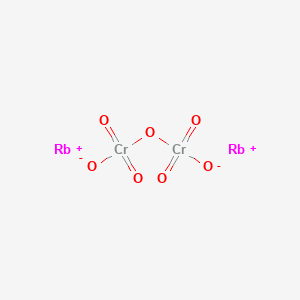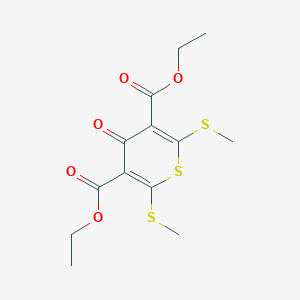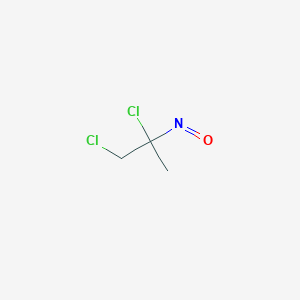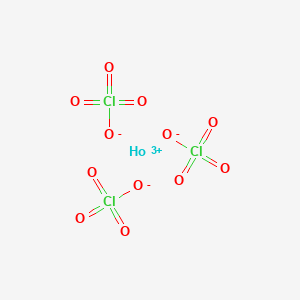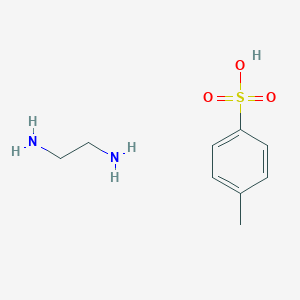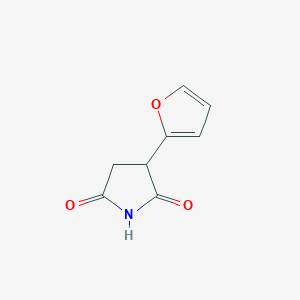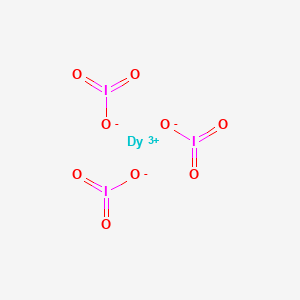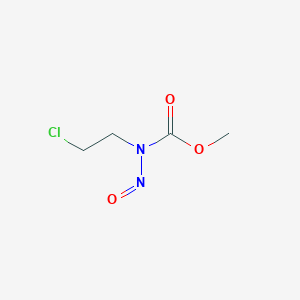
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester, commonly known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancers. CCNU belongs to the family of nitrosoureas, which are known for their cytotoxic properties. CCNU has been used for the treatment of brain tumors, lymphomas, and various other types of cancers.
Mécanisme D'action
CCNU exerts its anti-cancer effects by alkylating DNA and RNA, resulting in DNA damage and inhibition of DNA replication. CCNU also inhibits the activity of DNA repair enzymes, leading to further DNA damage and cell death. Additionally, CCNU has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
CCNU has been shown to have a wide range of biochemical and physiological effects. CCNU has been shown to cause DNA damage, inhibit DNA replication, and induce cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties. CCNU has been associated with various side effects, including myelosuppression, gastrointestinal toxicity, and pulmonary toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
CCNU has several advantages for lab experiments. It is a well-established chemotherapeutic agent with a known mechanism of action. CCNU is also relatively easy to synthesize and has been extensively studied. However, CCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. CCNU is also associated with various side effects, which may affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of CCNU. One area of research is the development of new formulations of CCNU that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that may predict the response to CCNU treatment. Additionally, there is a need for more studies on the immunomodulatory effects of CCNU and its potential use in combination with immunotherapies. Finally, there is a need for more studies on the long-term effects of CCNU treatment and its potential impact on cancer survivorship.
Méthodes De Synthèse
CCNU can be synthesized by the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of acetic acid. The resulting product is then reacted with methyl isocyanate to yield CCNU.
Applications De Recherche Scientifique
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphomas, and various other types of cancers. CCNU has been shown to inhibit DNA replication and cause DNA damage, leading to cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Propriétés
Numéro CAS |
13589-15-6 |
|---|---|
Nom du produit |
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester |
Formule moléculaire |
C4H7ClN2O3 |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
Clé InChI |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
SMILES canonique |
COC(=O)N(CCCl)N=O |
Autres numéros CAS |
13589-15-6 |
Synonymes |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



